molecular formula C7H8N4 B13687859 6-Hydrazinyl-4-methylpyridine-2-carbonitrile

6-Hydrazinyl-4-methylpyridine-2-carbonitrile

Cat. No.: B13687859
M. Wt: 148.17 g/mol
InChI Key: RJQCDOSNVAWJBR-UHFFFAOYSA-N
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Description

6-Hydrazinyl-4-methylpyridine-2-carbonitrile is an organic compound with the molecular formula C7H8N4 It is a derivative of pyridine, characterized by the presence of a hydrazinyl group at the 6-position, a methyl group at the 4-position, and a carbonitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinyl-4-methylpyridine-2-carbonitrile typically involves the reaction of 4-methyl-2-pyridinecarbonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds as follows:

  • Dissolve 4-methyl-2-pyridinecarbonitrile in ethanol.
  • Add hydrazine hydrate to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinyl-4-methylpyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazinyl group.

Major Products Formed

    Oxidation: Formation of azo or azoxy derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

6-Hydrazinyl-4-methylpyridine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme mechanisms or as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-4-methylpyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The carbonitrile group can participate in nucleophilic addition reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydrazinyl-4-methoxypyridine-2-carbonitrile
  • 6-Fluoro-1-hydrazinylisoquinoline
  • 5-Bromo-2-hydrazinylquinoline

Uniqueness

6-Hydrazinyl-4-methylpyridine-2-carbonitrile is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the hydrazinyl group allows for versatile chemical modifications, while the carbonitrile group provides a site for further functionalization. This combination makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6-hydrazinyl-4-methylpyridine-2-carbonitrile

InChI

InChI=1S/C7H8N4/c1-5-2-6(4-8)10-7(3-5)11-9/h2-3H,9H2,1H3,(H,10,11)

InChI Key

RJQCDOSNVAWJBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NN)C#N

Origin of Product

United States

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